molecular formula C8H13N3O3 B12918574 2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one CAS No. 88459-69-2

2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one

Katalognummer: B12918574
CAS-Nummer: 88459-69-2
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: SKMJSWZWAIVDNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. This particular compound has garnered interest due to its potential biological activities and applications in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one can be achieved through a multi-step process. One common method involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the construction of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.

Industrial Production Methods

the principles of green chemistry, such as the use of aqueous media and catalytic amounts of reagents, are often employed to make the process more sustainable and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and alkylating agents are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxypropoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

88459-69-2

Molekularformel

C8H13N3O3

Molekulargewicht

199.21 g/mol

IUPAC-Name

2-amino-5-(3-hydroxypropoxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O3/c9-8-10-4-6(7(13)11-8)5-14-3-1-2-12/h4,12H,1-3,5H2,(H3,9,10,11,13)

InChI-Schlüssel

SKMJSWZWAIVDNE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NC(=N1)N)COCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.